3-Methyl-1H-indole-6-carboxylic acid

Description

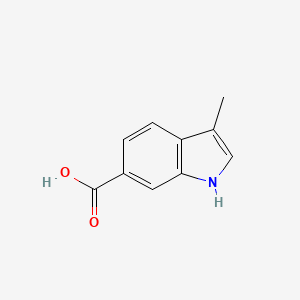

3-Methyl-1H-indole-6-carboxylic acid (CAS: 201286-69-3) is a methyl-substituted indole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . Its structure features a carboxylic acid group at position 6 and a methyl group at position 3 of the indole ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, serving as a precursor for bioactive molecules or intermediates in drug development.

Propriétés

IUPAC Name |

3-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOPDHGKWNANDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620335 | |

| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-69-3 | |

| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another common method is the oxidation of 3-methylindole-6-carboxaldehyde using alkaline potassium permanganate .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification:

Esterification

-

Reagents : Methanol, HSO (catalytic).

Hydrolysis

| Substrate | Base | Solvent | Yield |

|---|---|---|---|

| Methyl ester | LiOH | THF/MeOH/HO | 95% |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the COOH group, yielding 3-methylindole:

-

Conditions : Heating (>200°C) or HSO/CuSO.

-

Mechanism : Radical pathway or via intermediate zwitterions .

Amide and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in drug design:

-

Reagents : DCC, EDC, or HATU with DMAP.

Electrophilic Substitution

The indole ring undergoes electrophilic attacks, primarily at the C2 and C5 positions due to the electron-withdrawing carboxylic acid group:

Nitration

Halogenation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh), NaCO.

-

Position : C4 or C7 (if halogenated).

| Halogen | Partner | Yield |

|---|---|---|

| Br (at C4) | Phenyl boronic acid | 65–80% |

Ugi Multicomponent Reactions

The carboxylic acid participates in Ugi-4CR to generate peptidomimetics:

| Product Type | Application | Yield |

|---|---|---|

| Indole-peptide hybrids | Antimicrobial agents | 70–85% |

Biological Interactions

The compound inhibits enzymes via metal chelation:

-

Targets : HIV integrase, cyclooxygenase-2 (COX-2).

-

IC50_{50}50 : 0.13 μM (HIV integrase inhibition).

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-Cancer Activity

One of the most significant applications of 3-methyl-1H-indole-6-carboxylic acid is in the development of anti-cancer agents. Research indicates that indole derivatives can inhibit specific cancer cell pathways. For instance, compounds derived from indole have shown efficacy against Aurora A kinase, a target often overexpressed in cancers. In vitro studies demonstrated that modifications to the indole structure can enhance selectivity and potency against cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-Platelet Aggregation

Another notable application is the exploration of its derivatives for anti-platelet aggregation activity. Studies have synthesized various substituted indole carbohydrazide derivatives, including those based on 3-methyl-1H-indole-6-carboxylic acid. These compounds exhibited significant inhibition of platelet aggregation induced by adenosine diphosphate and collagen, indicating their potential as therapeutic agents for cardiovascular diseases .

Organic Synthesis

Reagent in Chemical Reactions

3-Methyl-1H-indole-6-carboxylic acid serves as a versatile reagent in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions such as alkylation and esterification. Recent studies have demonstrated the use of cobalt-catalyzed reductive C–H alkylation involving carboxylic acids and indoles, showcasing the compound's role in synthesizing novel indole derivatives with enhanced properties .

Synthesis of Indole Derivatives

The compound is also employed as a building block for synthesizing other biologically active indoles. Its ability to participate in diverse chemical reactions allows chemists to modify its structure easily, leading to the creation of new compounds with tailored biological activities .

Biochemical Probes

Metabolic Studies

3-Methyl-1H-indole-6-carboxylic acid has been identified as a bacterial metabolite, which highlights its role in microbial metabolism. Understanding its metabolic pathways can provide insights into microbial ecology and potential applications in biotechnology .

Role in Cellular Signaling

The compound's interactions with various cellular pathways make it a valuable tool for studying signaling mechanisms within cells. Its derivatives can act as inhibitors or activators of specific pathways, aiding researchers in elucidating complex biological processes.

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anti-cancer activity targeting Aurora A kinase; anti-platelet aggregation for cardiovascular health |

| Organic Synthesis | Reagent for alkylation and esterification; synthesis of novel indole derivatives |

| Biochemical Probes | Metabolic studies in microbial ecology; cellular signaling investigations |

Case Studies

-

Anti-Cancer Efficacy Study

- Researchers synthesized several derivatives of 3-methyl-1H-indole-6-carboxylic acid and tested their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced anti-cancer activity by inhibiting Aurora A kinase.

-

Cardiovascular Research

- A series of substituted indole carbohydrazide derivatives were evaluated for their ability to inhibit platelet aggregation. Among them, specific compounds showed up to 100% inhibition, highlighting their potential as therapeutic agents for preventing thrombotic events.

Mécanisme D'action

The mechanism of action of 3-Methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

The position of methyl and carboxylic acid groups on the indole ring significantly influences chemical properties and applications. Key analogs include:

Key Observations :

- Positional isomers share identical molecular formulas but differ in reactivity and intermolecular interactions. For example, the N1-methylated analog (CAS 32387-21-6) may exhibit reduced nucleophilicity due to steric and electronic effects .

- Similarity scoring (e.g., 0.89 for 3-methyl-1H-indole-2-carboxylic acid) highlights how minor positional changes reduce structural overlap .

Functional Group Modifications

- Ester Derivatives : Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3) serves as a protected form of the carboxylic acid, facilitating synthetic modifications .

Physicochemical Properties

- Melting Points : While direct data for 3-methyl-1H-indole-6-carboxylic acid are unavailable, analogs like 7-methoxy-1H-indole-3-carboxylic acid exhibit melting points of 199–201°C , suggesting that electron-withdrawing groups (e.g., -COOH) increase thermal stability .

- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility compared to esters or amides, though methyl substitution may reduce polarity slightly .

Pharmaceutical Relevance

- Drug Intermediates: Methyl esters (e.g., CAS 184151-49-3) are common intermediates in API synthesis, as seen in SynHet’s production of amino-substituted indoles for medicinal chemistry .

- Biological Activity: Amino-substituted analogs (e.g., CAS 1058740-80-9) are explored for kinase inhibition or antimicrobial activity due to enhanced binding affinity .

Activité Biologique

3-Methyl-1H-indole-6-carboxylic acid (CAS No. 1670-82-2) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Methyl-1H-indole-6-carboxylic acid has the following chemical structure:

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- Melting Point : 253-254 °C

The compound features a methyl group at the 3-position and a carboxylic acid functional group at the 6-position of the indole ring, which contributes to its reactivity and biological properties.

The biological activity of 3-Methyl-1H-indole-6-carboxylic acid is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It can bind to specific receptors, influencing signal transduction pathways.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 3-Methyl-1H-indole-6-carboxylic acid. For instance:

- Cell Line Studies : Research indicated that derivatives of indole exhibit significant cytotoxic effects against several cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 22 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that 3-Methyl-1H-indole-6-carboxylic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Cytokine Inhibition : At concentrations around 10 µg/mL, significant reductions in TNF-α (up to 78%) and IL-6 (up to 89%) were observed in treated macrophages compared to control groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary data suggest that it shows effective inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

Case Studies

- Study on Anticancer Effects : A study focused on the effects of indole derivatives on human cancer cell lines demonstrated that compounds similar to 3-Methyl-1H-indole-6-carboxylic acid significantly reduced cell viability through apoptosis pathways .

- Anti-inflammatory Research : Another investigation revealed that treatment with this compound led to decreased levels of inflammatory markers in animal models of arthritis, indicating its potential for therapeutic use in inflammatory diseases .

Q & A

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodology : Stability studies at pH 2–12 (buffered solutions) monitored via HPLC. Degradation products (e.g., decarboxylated indole) are identified using HRMS. Arrhenius plots predict shelf-life at different storage temperatures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Q. What experimental approaches validate computational predictions of metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.